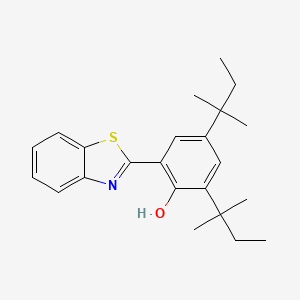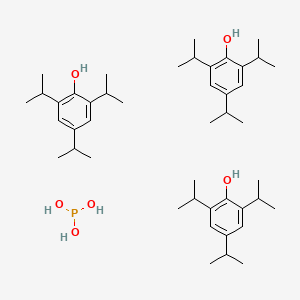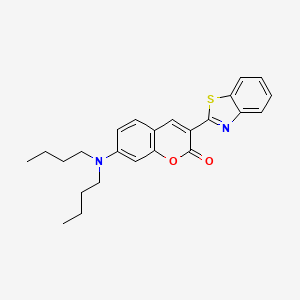![molecular formula C10H15ClO B14428563 Bicyclo[3.2.2]nonane-1-carbonyl chloride CAS No. 79635-01-1](/img/structure/B14428563.png)
Bicyclo[3.2.2]nonane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.2.2]nonane-1-carbonyl chloride is an organic compound with a unique bicyclic structure. This compound is characterized by its rigid, three-dimensional framework, which makes it an interesting subject for various chemical studies. The bicyclo[3.2.2]nonane core is a common motif in many natural products and synthetic compounds, known for its stability and distinctive reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-1-carbonyl chloride typically involves the reaction of bicyclo[3.2.2]nonane with thionyl chloride or oxalyl chloride. The process generally requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.2.2]nonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Alcohols: Formed by reduction of the carbonyl chloride group
Applications De Recherche Scientifique
Bicyclo[3.2.2]nonane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds.
Biology: Investigated for its potential as a molecular probe due to its unique reactivity and stability.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism by which bicyclo[3.2.2]nonane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive, facilitating the formation of new bonds with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a slightly different ring structure. It shares some reactivity patterns but differs in its overall stability and applications.
Norbornane (Bicyclo[2.2.1]heptane): Known for its use in synthetic chemistry, particularly in Diels-Alder reactions.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with unique properties and applications.
Uniqueness
Bicyclo[3.2.2]nonane-1-carbonyl chloride stands out due to its specific ring structure, which imparts unique reactivity and stability. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
79635-01-1 |
|---|---|
Formule moléculaire |
C10H15ClO |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
bicyclo[3.2.2]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2 |
Clé InChI |
ABPLOOLCSZAWQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(C1)(CC2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


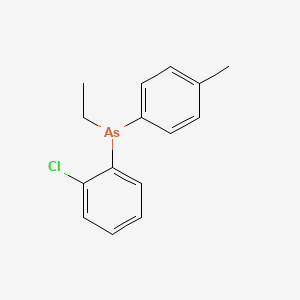
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
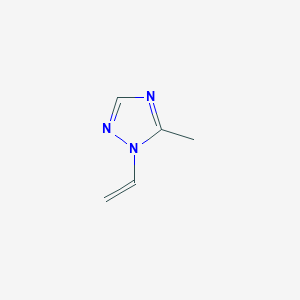
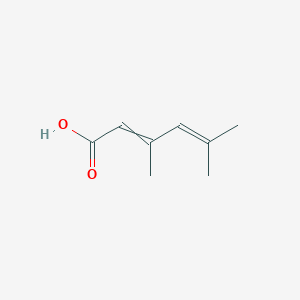

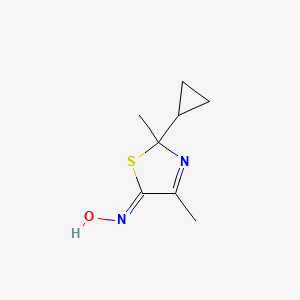
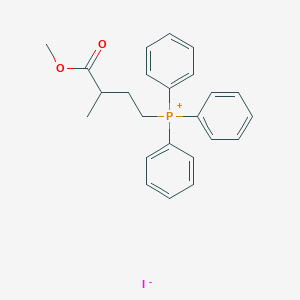

![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
